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Clinical Trial Overview and Demographics

This information is based on a phase 1b trial (NCT03143985) designed to evaluate the safety and establish
the dose of vactosertib in combination with pomalidomide for RRMM [1] [2].

e Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of vactosertib
combined with pomalidomide [1] [3].

¢ Patient Population: Adults with RRMM who had received at least two prior lines of therapy, including
a proteasome inhibitor and an immunomodulatory drug (IMiD) [1] [2].

e Study Design: A classical 3+3 dose escalation study [2].

Table 1: Baseline Patient Characteristics (N=20) [1]

Characteristic Category Value (N, %)
Median Age 68 years (range: 55-77)
Sex Male 12 (60%)
Female 8 (40%)
Race White 13 (65%)
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Characteristic Category Value (N, %)

Black/African-American 6 (30%)

Asian 1 (5%)
Disease Type IgG 14 (70%)
IgA 5 (25%)
Light Chain 1 (5%)
Prior Lines of Therapy 1 line 3 (15%)
2 lines 11 (55%)
3 lines 4 (20%)
4 lines 2 (10%)
Prior Autologous Stem Cell Transplant (ASCT)  Yes 14 (70%)

Dosing Regimen and Trial Schema

The trial employed a fixed schedule for both drugs across 28-day cycles [1] [2]:

¢ Vactosertib: Administered orally twice daily (BID) on Days 1-5, 8-12, 15-19, and 22-26.

e Pomalidomide: Administered orally at 4 mg once daily on Days 1-21.

e Dose Escalation: Vactosertib was tested at four dose levels: 60 mg once daily (QD), 120 mg QD,
100 mg BID, and 200 mg BID [1].

The workflow below illustrates the trial structure and key translational research components.
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Phase 1b Trial and Correlative Analysis Workflow
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Efficacy and Safety Outcomes

The combination demonstrated promising efficacy, particularly in progression-free survival, and exhibited a

manageable safety profile [1].

Table 2: Efficacy Outcomes (N=20) [1]

Outcome Measure Result

6-Month Progression-Free Survival (PFS-6) 82%

Best Overall Response (IMWG Criteria)
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Outcome Measure Result

Partial Response (PR) 4 patients (20%)
Minimal Response (MR) 4 patients (20%)
Stable Disease (SD) 7 patients (35%)
Disease Progression (PD) 5 patients (25%)
Clinical Benefit Rate (CBR) 15 patients (75%)
Median Time to Response 8 weeks

Median Duration of Response ~12 weeks

Table 3: Select Treatment-Emergent Adverse Events (AEs) [1] [4]

| Adverse Event | Grade 3 | Grade 4 | | :--- | :--- | :--- | | Decreased Neutrophils | - | 4 patients (20%) | |
Decreased White Blood Cells | 11 patients (55%) | - | | Elevated Bilirubin | - | 1 patient (5%) | | Elevated
Lipase | - | 1 patient (5%) | | Hepatotoxicity | - | 1 patient (5%)* | | A single Grade 4 hepatotoxicity was
reported as a dose-limiting toxicity (DLT). The Maximum Tolerated Dose (MTD) of vactosertib was
established at 200 mg BID [1]. |

Supporting In-Vitro Experimental Protocols

The clinical findings were supported by in-vitro experiments that elucidated the drug combination's

mechanism of action, targeting both myeloma cells directly and the immune microenvironment [1] [2].

Table 4: Key In-Vitro Assay Protocols [2]

Assay Purpose Detailed Protocol

| Cell Viability (XTT Assay) | To determine the direct anti-myeloma effect of vactoesertib and
pomalidomide. | 1. Seed 5,000 cells per well in a 96-well plate with phenol-red-free RPMI media. 2. Add
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drugs at indicated concentrations. 3. Incubate for 72 hours under standard conditions (37°C, 5% CO2). 4.
Add 50 pL of activated-XTT reagent. 5. Incubate for 3 hours at 37°C. 6. Measure absorbance at 475 nm. | |
Immune Cell Isolation | To isolate specific cell populations from patient bone marrow for functional
analysis. | CD138+ Plasma Cells: Use the EasySep Human CD138 Positive Selection Kit II on bone marrow
mononuclear cells (BMMCs). CD8+ T-cells: Use the EasySep Direct Human CD8+ T-Cell Isolation Kit on
the BMMC fraction, ensuring removal of CD138+ cells. | | Flow Cytometry | To analyze the expression of
immunoinhibitory markers on T-cells and myeloma cells. | 1. Wash and resuspend 10> - 10° cells in 100 pL
FACS staining buffer. 2. Add fluorescently-labeled antibodies or isotype controls. 3. Incubate for 15 minutes
at room temperature, protected from light. 4. Wash cells three times with FACS buffer. 5. Analyze on a flow

cytometer. Key markers: PD-1, TIM3, BTLA, CTLA-4 on CD8+ T-cells; PD-L.1/PD-L2 on CD138+ cells. |

Mechanism of Action: TGF-B Signaling Pathway

Vactosertib targets the Transforming Growth Factor-Beta (TGF-3) signaling pathway, a key promoter of
cancer progression and immune suppression in multiple myeloma [1] [5]. The diagram below illustrates how

vactosertib inhibits this pathway.
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Vactosertib Inhibition of the TGF-f Signaling Pathway
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Key Conclusions for Researchers

This phase 1b trial provides strong rationale for further development of TGF-f inhibition in RRMM.

¢ Promising Clinical Profile: The vactosertib and pomalidomide combination is well-tolerated with a
high PFS-6 of 82% in a heavily pre-treated population, notably without corticosteroids [1] [4].

e Dual Mechanism of Action: Vactosertib exhibits a dual anti-tumor effect by directly reducing
myeloma cell viability and indirectly reinvigorating the anti-myeloma immune response by reducing
PD-1 expression on CD8+ T-cells [1] [2] [5].
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e Future Directions: TGF-[3 blockade is a promising strategy to improve the efficacy of other
immunotherapies. Current research is exploring vactosertib in combination with immune checkpoint
inhibitors, CAR-T cells, and bispecific T-cell engagers [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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